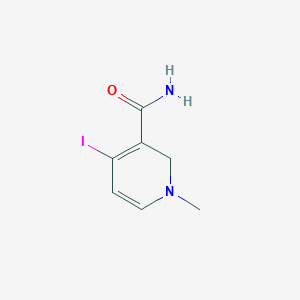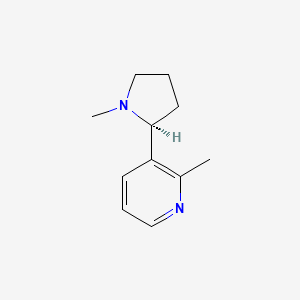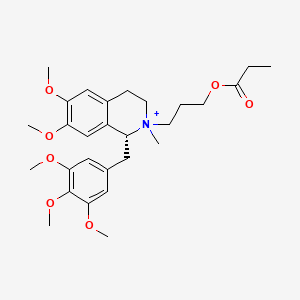
(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a boronic acid group and two hydroxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Dihydroxymethyl)pyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a directing group to facilitate the metallation of the pyridine ring at the ortho position, followed by borylation to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H Borylation: This approach uses iridium or rhodium catalysts to directly borylate the C-H bond on the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The boronic acid group can be reduced to form borane derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted pyridine derivatives, depending on the coupling partner used.
Applications De Recherche Scientifique
(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-(Dihydroxymethyl)pyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with a phenyl ring instead of a pyridine ring.
2-Pyridinylboronic Acid: A simpler pyridine-based boronic acid without the hydroxymethyl groups.
Uniqueness
(5-(Dihydroxymethyl)pyridin-2-yl)boronic acid is unique due to the presence of both boronic acid and hydroxymethyl groups on the pyridine ring. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for specific applications in synthesis, sensing, and drug development .
Propriétés
IUPAC Name |
[5-(dihydroxymethyl)pyridin-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3,6,9-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYDZFXXXNEJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C(O)O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;2-[2-[[2-amino-4-[hydroxy(methyl)phosphoryl]butanoyl]amino]propanoylamino]propanoate](/img/structure/B8065895.png)

![trisodium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate](/img/structure/B8065906.png)





![sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B8065943.png)
![4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8065960.png)



